4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide
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Overview
Description
The compound “4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an acetyl group, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, acetyl, and amide groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound could participate in would be largely determined by its functional groups. For example, the sulfonyl group could participate in substitution reactions, and the acetyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl and acetyl groups could affect the compound’s solubility, reactivity, and stability .Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds similar to “Cambridge id 6937971,” have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds exhibited promising results against both HIV-1 (IIIB) and HIV-2 (ROD) strains .
Other Biological Activities
Indole derivatives, including our compound of interest, have been associated with several other activities:
Structural Importance
Indole serves as a crucial heterocyclic system in various natural compounds and synthetic drugs. Its presence in molecules like lysergic acid diethylamide (LSD) and strychnine underscores its significance. Researchers continue to explore indole derivatives for novel therapeutic possibilities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-16-3-2-4-17(13-16)14-27(32(30,31)21-11-7-19(24)8-12-21)15-22(28)26-20-9-5-18(6-10-20)23(25)29/h2-13H,14-15H2,1H3,(H2,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHJJWLNTDQKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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